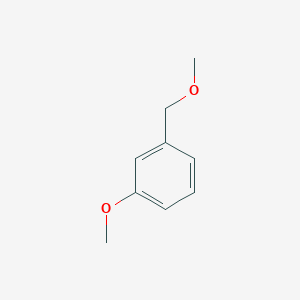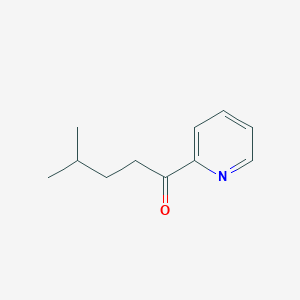
3-Methylbutyl 2-pyridyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl 2-pyridyl ketone is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is also known by other names such as 4-methyl-1-(2-pyridyl)-1-pentanone and 4-Methyl-1-(2-pyridinyl)-1-pentanone .
Synthesis Analysis
The synthesis of 2-pyridyl ketones, including 3-Methylbutyl 2-pyridyl ketone, has been achieved through various methods. One practical method involves the reaction of 2-lithiopyridine with commercially available esters to obtain 2-pyridyl ketones . This method is rapid, reliable, and cost-efficient, and it has been applied to the synthesis of a wide variety of 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of 3-Methylbutyl 2-pyridyl ketone is characterized by the presence of a pyridyl group (a nitrogen-containing ring) and a ketone group (a carbonyl group with a carbon-oxygen double bond) attached to a 3-methylbutyl chain .Chemical Reactions Analysis
3-Methylbutyl 2-pyridyl ketone can participate in various chemical reactions. For instance, it can form complexes with transition metal ions such as Co(II), Ni(II), Zn(II), and Cd(II) through coordination with pyridine nitrogens and azomethine nitrogens . The metal ions can have different coordination numbers, resulting in different geometries for the complexes .Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
- The ligand derived from 2-amino-2-(2-pyridyl)propane (a structural relative to 3-Methylbutyl 2-pyridyl ketone) activates ruthenium complexes for the catalytic hydrogenation of ketones, showcasing the potential of pyridyl-containing ligands in catalysis (Hadžović et al., 2007).
- Dinuclear lanthanide(III)/zinc(II) complexes with methyl 2-pyridyl ketone oxime display blue-green, ligand-based photoluminescence, highlighting the role of pyridyl ketones in developing luminescent materials (Anastasiadis et al., 2015).
Phase Behavior and Solubility
- The solubility of 3-acetylpyridine (methyl 3-pyridyl ketone) in supercritical carbon dioxide was studied, indicating its significance in flavor and fragrance applications, and demonstrating the impact of pyridyl ketones on phase behavior in supercritical fluids (Agustin et al., 2013).
Antimicrobial Activities
- Novel binuclear Cu(II) complexes combining a semicarbazone Schiff base with distinct bridging ligands, including those derived from methyl 2-pyridyl ketone, have shown enhanced antimicrobial activity against various bacteria and fungi (Shaabani et al., 2013).
Molecular Magnet Properties
- Dinuclear cobalt(III)-dysprosium(III) 2-pyridyloximate complexes using methyl 2-pyridyl ketone oxime demonstrate single-molecule magnet (SMM) properties, contributing to the field of molecular magnets and their potential applications in information storage (Polyzou et al., 2017).
Biocatalysis
- Candida viswanathii has been used as a novel biocatalyst for the stereoselective reduction of heteroaryl methyl ketones, showcasing the utility of pyridyl ketones in enantioselective syntheses (Soni et al., 2005).
Structural Chemistry and Coordination Polymers
- The use of methyl 2-pyridyl ketone oxime in zinc(II)/lanthanide(III) chemistry led to novel dinuclear Zn(II)Ln(III) complexes, indicating the versatility of pyridyl ketones in forming complex structures with interesting photoluminescence properties (Anastasiadis et al., 2015).
Zukünftige Richtungen
The future directions in the study of 3-Methylbutyl 2-pyridyl ketone could involve exploring its potential applications in medicine and other fields, given the known uses of pyridine derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .
Eigenschaften
IUPAC Name |
4-methyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)6-7-11(13)10-5-3-4-8-12-10/h3-5,8-9H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGCJJJARKYTJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454976 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyl 2-pyridyl ketone | |
CAS RN |
95188-18-4 |
Source


|
| Record name | 3-METHYLBUTYL 2-PYRIDYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

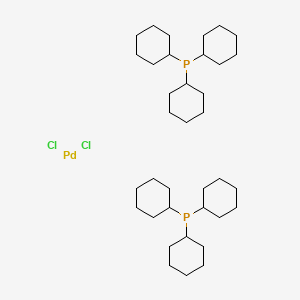
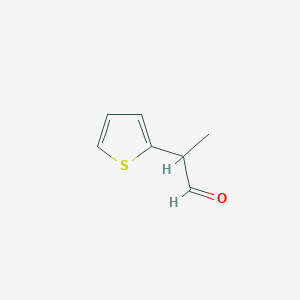
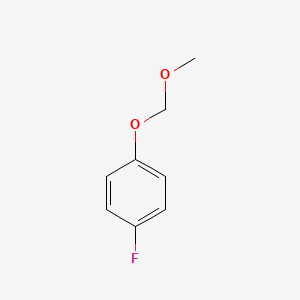
![Pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B1312353.png)
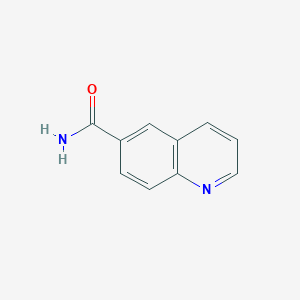
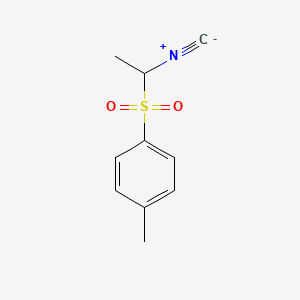
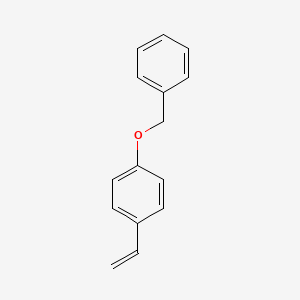
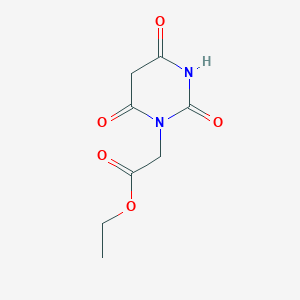
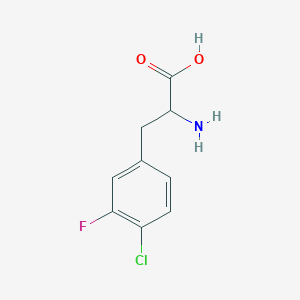
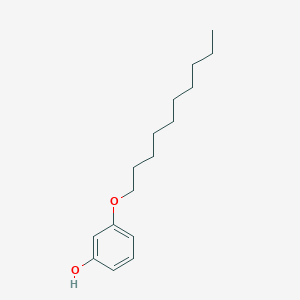
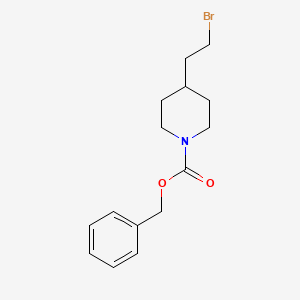
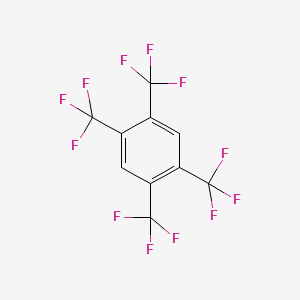
![(S)-N,N-Diethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1312368.png)
